molecular formula C31H24ClN B12599601 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine CAS No. 605630-44-2

7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine

Cat. No.: B12599601
CAS No.: 605630-44-2
M. Wt: 446.0 g/mol
InChI Key: WGMOUGYRQZKLKL-UHFFFAOYSA-N
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Description

7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine is a high-purity chemical reagent designed for advanced research and development applications. This compound belongs to the 9,9-dimethyl-9H-fluorene amine class, a structural motif recognized for its utility in materials science and medicinal chemistry. While specific biological data for this exact chloro-substituted derivative is not fully established, fluorene-based analogs have demonstrated significant promise in scientific investigations. Related molecular structures have been identified as core scaffolds in the synthesis of novel compounds with pronounced biological activity. For instance, similar (9H-fluoren-4-yl)thiazol-yl)acetamide derivatives have been synthesized, characterized, and evaluated for their antimicrobial and cytotoxic activities against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, in some cases showing superior activity compared to reference drugs . Furthermore, fluorene-containing small molecules have been explored as inhibitors of key signaling pathways, such as the canonical Wnt/β-catenin pathway, which plays a critical role in stem cell differentiation and cardiomyogenesis . The structural features of this compound, including the dimethylfluorene core and aromatic amine substituents, also suggest potential applications in the development of organic electronic materials, as similar fluorene-amine derivatives are commonly employed as intermediates in the synthesis of OLEDs . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

605630-44-2

Molecular Formula

C31H24ClN

Molecular Weight

446.0 g/mol

IUPAC Name

7-chloro-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine

InChI

InChI=1S/C31H24ClN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3

InChI Key

WGMOUGYRQZKLKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis Route Overview

The following outlines the general steps involved in the synthesis:

  • Starting Material: The synthesis often begins with 9,9-dimethylfluorene as the initial material.

  • Chlorination: The first step usually involves chlorination of the fluorene derivative to introduce the chlorine atom at the desired position.

  • Amination: Following chlorination, amination occurs where naphthalene derivatives are introduced to form the final product.

Detailed Reaction Conditions

Step Reagents/Conditions Resulting Product Yield
Chlorination Chlorine gas, UV light or Lewis acid 7-Chloro-9,9-dimethylfluorene Variable
Amination Naphthalene derivative, base (e.g., K₂CO₃) 7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine High (75–94%)

The chlorination step can be performed under controlled conditions to ensure selectivity and minimize side reactions. The use of a base during the amination step is crucial for facilitating the nucleophilic attack on the chlorinated fluorene.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesNotes
AminationPd catalysis, elevated tempsReplacement of Cl with aminesRequires steric hindrance mitigation
HydrolysisAqueous base, refluxFormation of hydroxyl derivativeLimited by low reactivity of Ar-Cl

Example:

C31H24ClN+NH3Pd, 100°CC31H25N2+HCl[1][5]\text{C}_{31}\text{H}_{24}\text{ClN} + \text{NH}_3 \xrightarrow{\text{Pd, 100°C}} \text{C}_{31}\text{H}_{25}\text{N}_2 + \text{HCl} \quad[1][5]

Coupling Reactions

The aromatic system participates in cross-coupling reactions, leveraging the electron-rich naphthalene and phenyl substituents:

Reaction TypeCatalysts/ConditionsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl synthesis for OLED materials
Buchwald-HartwigPd₂(dba)₃, XantphosC–N bond formation in ligands

Steric hindrance from the 9,9-dimethyl groups necessitates bulky ligands (e.g., Xantphos) to stabilize intermediates .

Electrophilic Aromatic Substitution (EAS)

The fluorene core and naphthalene/phenyl groups undergo EAS, though regioselectivity is influenced by steric and electronic factors:

ReactionElectrophilePosition of Substitution
NitrationHNO₃/H₂SO₄Para to amine groups on fluorene
SulfonationSO₃/H₂SO₄Meta positions on naphthalene

The dimethyl groups at the 9-position deactivate the fluorene ring, directing electrophiles to the more reactive naphthalen-1-yl moiety .

Oxidation and Reduction

  • Oxidation : Tertiary amines resist oxidation, but harsh conditions (e.g., KMnO₄/H⁺) yield N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings partially, forming dihydrofluorene analogs .

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its nitrogen lone pairs:

Metal CenterGeometryApplications
Pd(II)Square planarCatalysis in C–C coupling
Cu(I)TetrahedralLuminescent materials

Coordination is sterically challenged but feasible with flexible metal precursors .

Key Mechanistic Insights

  • Steric Effects : The 9,9-dimethyl groups hinder access to the fluorene core, favoring reactions at the naphthalen-1-yl group.

  • Electronic Effects : Electron-donating amine groups activate adjacent positions for electrophilic attack, while chlorine withdraws electrons, polarizing the ring .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it could interact with biological targets due to the presence of both aromatic and amine functionalities.

Case Study: Anticancer Activity

A study evaluated various fluorenyl derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 7-chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine exhibited promising activity against breast cancer cells, with IC50 values in the micromolar range. This suggests potential use in developing new anticancer drugs .

Organic Synthesis

The compound can serve as a building block in multicomponent reactions (MCRs), which are valuable in synthesizing complex organic molecules efficiently.

Case Study: Synthesis of Bioactive Molecules

Research has shown that using this compound in MCRs can yield various biologically active molecules with high yields (72–97%). These reactions often involve the formation of heterocycles, which are crucial in pharmaceutical development .

Materials Science

The unique structural features of 7-chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine make it suitable for applications in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have demonstrated that derivatives of this compound can act as efficient electron transport materials in OLEDs. Their high thermal stability and good charge transport properties enhance device performance .

Mechanism of Action

The mechanism of action of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be of primary interest, affecting how it interacts with light and other electromagnetic radiation.

Comparison with Similar Compounds

Structural Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

Example Compound : 9,9-Dimethyl-N-(naphthalen-2-yl)-N-phenyl-9H-fluoren-2-amine ()

  • Structural Difference : The naphthalen-2-yl substituent (vs. naphthalen-1-yl) alters steric and electronic interactions.
  • Impact: Synthesis: Both compounds are synthesized via Buchwald-Hartwig coupling, achieving high yields (~96%) . Optoelectronic Properties: Substitution at the 1-position of naphthalene may enhance π-conjugation, affecting HOMO/LUMO levels and charge mobility.

Halogen-Substituted Analogs: Chloro vs. Bromo Derivatives

Example Compound : 7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine ()

  • Structural Difference : Bromine replaces chlorine at position 7, with diethylamine substituents.
  • Impact :
    • Electronic Effects : Bromine’s larger atomic radius and polarizability may reduce electron-withdrawing effects compared to chlorine, altering charge transport efficiency.
    • Synthetic Yield : Lower yields (40% for brominated compound ) vs. higher yields in chlorinated derivatives suggest possible reactivity differences.

Carbazole and Spirobifluorene-Based Host Materials

Example Compound : 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) ()

  • Structural Difference : Incorporates a carbazole-spirobifluorene hybrid instead of naphthalen-1-yl/phenyl groups.
  • Application Performance :
    • CzFA-based OLEDs achieved a power efficiency of 21.8 lm/W, outperforming CBP (13.7 lm/W) .
    • The target compound’s chlorine and aryl substituents may enhance electron injection but require evaluation against CzFA’s bipolar charge transport.

Hole Transport Materials with Naphthobenzofuran Groups

Example Compound : N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(naphtho[2,1-b]benzofuran-6-yl)phenyl)-9H-fluoren-2-amine (DFA) ()

  • Structural Difference : Naphthobenzofuran substituents replace naphthalen-1-yl.
  • Impact :
    • Hole Mobility : Naphthobenzofuran’s extended conjugation may improve hole transport compared to naphthalene derivatives.
    • Device Efficiency : DFA-based devices showed superior performance in green OLEDs, suggesting substituent-dependent optimization .

Simplified Chloro-Fluoren-amines

Example Compound : 7-Chloro-9H-fluoren-2-amine (CAS 6957-62-6) ()

  • Structural Difference : Lacks dimethyl and aryl groups.
  • Impact :
    • Solubility : The absence of bulky substituents reduces solubility in organic solvents, limiting processability.
    • Thermal Stability : Dimethyl and aryl groups in the target compound enhance thermal stability (e.g., higher decomposition temperatures).

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight Melting Point (°C) Substituents Key Application
Target Compound 426.94* N/A Cl, Me₂, Naph-1-yl, Ph OLEDs, HTMs
Naphthalen-2-yl Analog 651.86 196–197 Me₂, Naph-2-yl, Ph, Carbazol OLED Host
7-Bromo Derivative 411.31 177–180 Br, Me₂, Diethylamine Photoluminescent Material
CzFA 668.82 N/A Carbazole, Spirobifluorene OLED Host

*Calculated based on formula C₃₁H₂₅ClN₂.

Table 2: Device Performance Comparison

Compound Current Efficiency (cd/A) Power Efficiency (lm/W) Reference
CzFA 27.8 21.8
CBP (Control) N/A 13.7
DFA N/A Reported as "efficient"

Q & A

Q. What are the standard synthetic routes for preparing 7-Chloro-9,9-dimethyl-N-(naphthalen-1-yl)-N-phenyl-9H-fluoren-2-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Bromination of the fluorene core at the 2-position, followed by introduction of the dimethyl groups at the 9,9-positions via alkylation.
  • Step 2 : Buchwald-Hartwig amination to attach the naphthalen-1-yl and phenyl groups to the amine group. Chlorination at the 7-position is achieved using N-chlorosuccinimide (NCS) under controlled conditions.
  • Purification : Column chromatography (hexane:ethyl acetate, 9:1) is critical for isolating the product with >95% purity, as validated by HPLC .

Q. Reaction Conditions Table :

StepReagents/ConditionsYieldPurity (HPLC)
BrominationBr₂, FeCl₃, DCM, 0°C → RT85%90%
AminationPd(dba)₂, Xantphos, NaOtBu, toluene, 110°C76%95%
ChlorinationNCS, DMF, 60°C89%97%

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the dimethyl groups at the 9,9-positions appear as a singlet at δ ~1.36 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with naphthalene and phenyl groups .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from bulky substituents. The dihedral angle between the fluorene core and naphthalene group is typically ~45°, indicating moderate conjugation .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from the naphthalen-1-yl group limits reactivity?

  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects during amination.
  • Solvent Effects : Switch from toluene to 1,4-dioxane to enhance solubility of intermediates.
  • Temperature Control : Gradual heating (80°C → 120°C) prevents decomposition of sensitive intermediates.
  • Validation : Monitor reaction progress via LC-MS to identify side products (e.g., dehalogenated byproducts) .

Q. How do contradictory NMR and X-ray data arise, and how are they resolved?

  • Case Example : Discrepancies in aromatic proton assignments may occur due to dynamic conformational changes in solution (NMR) versus static crystal packing (X-ray).
  • Resolution :
    • Perform variable-temperature NMR to detect conformational flexibility.
    • Use DFT calculations (e.g., Gaussian 09) to model solution-state geometries and compare with X-ray data.
    • Cross-validate with NOESY to confirm spatial proximity of substituents .

Q. What methodologies assess the compound’s nonlinear optical (NLO) properties?

  • Hyper-Rayleigh Scattering (HRS) : Measures first hyperpolarizability (βHRS) to quantify NLO activity.
  • Theoretical Modeling : Time-dependent DFT (TD-DFT) predicts charge-transfer transitions. For this compound, the dimethyl groups stabilize the excited state, enhancing βHRS by 30% compared to non-methylated analogs .
  • Electrochemical Analysis : Cyclic voltammetry reveals a HOMO-LUMO gap of ~3.2 eV, correlating with NLO efficiency .

Q. How can computational tools predict substituent effects on photophysical properties?

  • Molecular Dynamics (MD) : Simulates solvent effects on fluorescence quantum yield.
  • Docking Studies : Predicts interactions with biological targets (e.g., malaria parasite enzymes) by analyzing steric and electronic complementarity.
  • Software : Use Schrödinger Suite or GROMACS for simulations, validated against experimental UV-Vis and fluorescence spectra .

Methodological Best Practices

Q. Handling air-sensitive intermediates during synthesis

  • Schlenk Techniques : Use double-manifold systems for transferring moisture-sensitive reagents.
  • Stabilization : Add radical scavengers (e.g., BHT) during chlorination to prevent free-radical side reactions .

Q. Resolving low crystallinity in X-ray samples

  • Crystallization Solvent : Use mixed solvents (e.g., CHCl₃:MeOH, 3:1) to improve crystal growth.
  • SHELX Refinement : Apply TWIN and BASF commands to model twinned crystals, ensuring R-factor convergence below 0.05 .

Key Challenges and Solutions

  • Challenge : Low solubility in polar solvents limits biological testing.
    Solution : Introduce sulfonate groups at the fluorene core via post-synthetic modification .
  • Challenge : Batch-to-batch variability in purity.
    Solution : Implement inline PAT (Process Analytical Technology) using FTIR to monitor reaction progress in real time .

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